4,4-Difluoro-L-proline methyl ester trifluoroacetate 4,4-Difluoro-L-proline methyl ester trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 915230-14-7
VCID: VC3417711
InChI: InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
SMILES: COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
Molecular Formula: C8H10F5NO4
Molecular Weight: 279.16 g/mol

4,4-Difluoro-L-proline methyl ester trifluoroacetate

CAS No.: 915230-14-7

Cat. No.: VC3417711

Molecular Formula: C8H10F5NO4

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

4,4-Difluoro-L-proline methyl ester trifluoroacetate - 915230-14-7

Specification

CAS No. 915230-14-7
Molecular Formula C8H10F5NO4
Molecular Weight 279.16 g/mol
IUPAC Name methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
Standard InChI Key OVMBCVZBBJYYNQ-WCCKRBBISA-N
Isomeric SMILES COC(=O)[C@@H]1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
SMILES COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
Canonical SMILES COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Properties

4,4-Difluoro-L-proline methyl ester trifluoroacetate (CAS 915230-14-7) is a fluorinated derivative of the amino acid proline. It has the molecular formula C₈H₁₀F₅NO₄ with a molecular weight of 279.16 g/mol . The compound consists of a pyrrolidine ring with geminal difluoro substitution at the 4-position, a methyl ester group at the 2-position, and a trifluoroacetate counterion.

The structural features include:

  • A chiral center at the 2-position with S-configuration (L-configuration)

  • Two fluorine atoms at the 4-position of the pyrrolidine ring

  • A methyl ester group at the 2-position

  • A trifluoroacetate counterion

Chemical Nomenclature and Identifiers

The compound is known by several names and identifiers as shown in the following table:

PropertyValue
Common Name4,4-Difluoro-L-proline methyl ester trifluoroacetate
IUPAC Namemethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
CAS Number915230-14-7
Molecular FormulaC₈H₁₀F₅NO₄
Molecular Weight279.16 g/mol
Standard InChIInChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
Standard InChIKeyOVMBCVZBBJYYNQ-WCCKRBBISA-N
Isomeric SMILESCOC(=O)[C@@H]1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
MDL NumberMFCD22415243

Synthesis Methods

The synthesis of 4,4-Difluoro-L-proline methyl ester trifluoroacetate typically involves a multi-step process, with N-Boc-4,4-difluoro-L-proline methyl ester (CAS 203866-17-5) serving as a key precursor . The general synthetic pathway includes:

Fluorination of Proline Derivatives

A key step in synthesizing 4,4-difluoro-L-proline derivatives involves the fluorination of protected 4-keto-L-proline esters. An improved synthesis described in the literature uses diethylaminosulfur trifluoride (DAST) to fluorinate Z-4-keto-L-proline benzyl ester, yielding Z-4,4-difluoro-L-proline benzyl ester . This fluorination approach represents a significant advancement in accessing these valuable fluorinated building blocks.

From Protected Precursors to Final Compound

The synthesis typically proceeds through:

  • Protection of L-proline or 4-hydroxy-L-proline

  • Oxidation to form the 4-keto derivative

  • Fluorination using fluorinating reagents such as DAST

  • Ester formation

  • Deprotection with trifluoroacetic acid to yield the trifluoroacetate salt

The trifluoroacetate group is introduced through a reaction with trifluoroacetic acid (TFA), which also serves to deprotect the Boc-protected nitrogen atom when N-Boc-4,4-difluoro-L-proline methyl ester is used as the immediate precursor .

Alternative Approaches

Research has explored alternative approaches to synthesizing fluorinated proline derivatives. For instance, studies on the synthesis of 3,4-difluoroprolines demonstrate the challenges and strategies involved in controlling stereochemistry during fluorination reactions . While these approaches focus on different fluorination patterns, they provide valuable insights into the general methodologies applicable to the synthesis of 4,4-difluoroproline derivatives.

Applications in Research and Development

4,4-Difluoro-L-proline methyl ester trifluoroacetate has gained significant interest in various fields due to its unique properties and potential applications.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel drugs targeting neurological disorders . The incorporation of fluorinated proline derivatives into drug candidates can enhance metabolic stability, alter binding properties, and improve pharmacokinetic profiles.

Peptide Synthesis

Biological Activities

The biological activities of 4,4-Difluoro-L-proline methyl ester trifluoroacetate stem from its structural similarity to proline combined with the unique properties conferred by fluorination.

Enzymatic Interactions

This compound can act as a substrate or inhibitor in various enzymatic reactions. The fluorinated structure may alter enzyme kinetics or stability due to steric and electronic effects introduced by the fluorine atoms. These interactions are particularly relevant for enzymes involved in proline metabolism and those that recognize proline-containing peptides.

Effects on Peptide and Protein Structure

When incorporated into peptides, 4,4-difluoroproline can significantly influence:

  • Peptide bond isomerization rates

  • Secondary structure formation

  • Thermal stability of folded structures

  • Interactions with biological receptors

These effects make fluorinated proline derivatives valuable tools for rational design of peptide-based drugs and for studying the role of proline in protein folding and stability.

Comparison with Similar Compounds

To better understand the unique properties of 4,4-Difluoro-L-proline methyl ester trifluoroacetate, it is instructive to compare it with related compounds.

Comparison with Non-fluorinated Proline

PropertyL-Proline4,4-Difluoro-L-proline
ElectronegativityLowerHigher due to F atoms
Ring Pucker PreferenceLess biasedMore biased depending on stereochemistry
Amide Bond IsomerizationSlowerTypically faster due to electronic effects
HydrophobicityLowerHigher
pKa of AmineHigherLower due to electron-withdrawing F atoms

Comparison with Monofluorinated Prolines

Several studies have examined the properties of monofluorinated proline derivatives, such as 4R-fluoroproline and 4S-fluoroproline. The geminal difluoro substitution in 4,4-difluoroproline often results in:

  • More pronounced electronic effects compared to monofluorinated analogs

  • Different ring pucker preferences

  • Unique conformational rigidity due to the geminal difluoro effect

  • Distinct NMR properties useful for structural studies

Comparison with Other Difluorinated Prolines

Research Findings

Current research involving 4,4-Difluoro-L-proline methyl ester trifluoroacetate and related compounds focuses on several key areas:

Synthetic Methodology Development

Researchers continue to develop improved methods for synthesizing fluorinated proline derivatives, with a focus on:

  • Stereoselective fluorination procedures

  • More efficient synthetic routes

  • Scale-up processes for pharmaceutical applications

An improved synthesis of 4,4-difluoro-L-proline is described in the literature, featuring a key fluorination step using DAST . These methodological advances are critical for making these valuable compounds more accessible for research and applications.

Applications in Peptide Design

Research also focuses on incorporating 4,4-difluoroproline into peptides to:

  • Enhance stability against enzymatic degradation

  • Control peptide conformation for improved biological activity

  • Utilize the 19F nucleus as an NMR probe for structural studies

For instance, studies on γ-(S)-trifluoromethyl proline suggest that fluorinated proline derivatives can serve as structurally low-disturbing substitutes for proline in peptides, enabling their study through 19F-NMR techniques . Similar principles likely apply to 4,4-difluoroproline derivatives.

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